molecular formula C10H10F4N2O B1382364 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1803589-94-7

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B1382364
CAS No.: 1803589-94-7
M. Wt: 250.19 g/mol
InChI Key: SICZFJOFBOMADX-UHFFFAOYSA-N
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Description

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound with the molecular formula C10H10F4N2O. It is characterized by the presence of an amino group, a fluoro group, a methyl group, and a trifluoroethyl group attached to a benzamide core.

Biochemical Analysis

Biochemical Properties

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the design and synthesis of novel derivatives with potential biological activities . The compound’s interactions with androgen receptors and c-Met kinase inhibitors highlight its importance in biochemical research . These interactions are primarily based on its ability to form stable complexes with these biomolecules, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an antiandrogen, affecting the proliferation and survival of cancer cells . Additionally, its role in inhibiting c-Met kinase suggests its potential in targeting specific signaling pathways involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to androgen receptors and c-Met kinase is crucial for its mechanism of action . These interactions result in the modulation of downstream signaling pathways, ultimately affecting cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere . Over time, its impact on cellular processes may vary, with potential long-term effects observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and safety are dose-dependent . Understanding these dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-nitrotoluene, followed by reduction to obtain 2-fluoro-4-aminotoluene. This intermediate is then subjected to acylation with 2,2,2-trifluoroethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of nitro intermediates results in amino derivatives .

Scientific Research Applications

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4N2O/c1-5-2-8(15)6(3-7(5)11)9(17)16-4-10(12,13)14/h2-3H,4,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICZFJOFBOMADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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